molecular formula C15H13N3OS B2397595 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide CAS No. 1779132-51-2

4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Cat. No. B2397595
CAS RN: 1779132-51-2
M. Wt: 283.35
InChI Key: JVAMPFBEEPQHHW-UHFFFAOYSA-N
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Description

4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide, also known as PPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPTC belongs to the class of compounds known as carbohydrazides and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antidepressant and Neurotoxicity Screening

Research has demonstrated the synthesis of thiophene-based derivatives, exhibiting potential as antidepressant medications. These compounds, characterized by structural analysis including IR, 1H NMR, and Mass spectroscopy, showed significant reduction in immobility time in animal models, indicating antidepressant activity comparable to standard treatments, without affecting baseline locomotion. This suggests their therapeutic utility in depression treatment (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

Novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole, were characterized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These studies confirmed the dependency of antimicrobial activity on the Schiff base moiety, highlighting the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic environments. The studies revealed these compounds act as effective corrosion inhibitors, with their efficiency increasing with concentration. This research opens avenues for utilizing these derivatives in protecting metallic structures against corrosion (Chaitra, Mohana, & Tandon, 2016).

Anticancer Activity

A series of arylazothiazoles and thiadiazoles derivatives were synthesized and assessed for their anticancer activity. Among them, certain thiazole derivatives displayed promising activity against colon and liver carcinoma cell lines, suggesting their potential as lead compounds in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Conducting Polymers and Electrochromic Properties

Research into conducting polymers synthesized from dipyrrolyl monomers, including derivatives of pyrrol-phenyl thiophene, has shown significant promise in applications ranging from electrochromic devices to sensors. These studies highlight the polymers' favorable electrical conductivities, thermal stability, and electrochromic properties, which are crucial for developing advanced materials (Ertas, Çırpan, & Toppare, 2004).

properties

IUPAC Name

4-phenyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c16-17-15(19)14-13(18-8-4-5-9-18)12(10-20-14)11-6-2-1-3-7-11/h1-10H,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAMPFBEEPQHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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